![molecular formula C12H11ClN2O2 B1477798 3-(7-クロロ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)-3-オキソプロパンニトリル CAS No. 2098081-52-6](/img/structure/B1477798.png)

3-(7-クロロ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)-3-オキソプロパンニトリル

説明

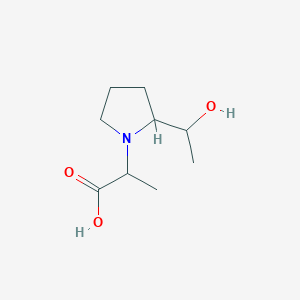

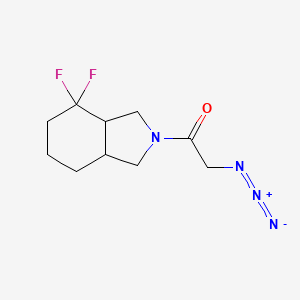

The compound “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” belongs to a class of compounds known as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-aminophenols with alkynones . This reaction takes place in 1,4-dioxane at 100 °C . The resulting compounds have shown anticonvulsant activities in the maximal electroshock (MES) test .Molecular Structure Analysis

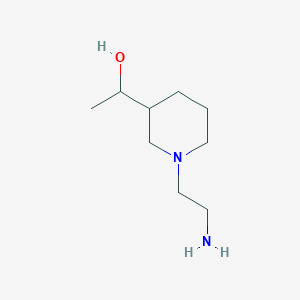

The molecular structure of these compounds includes a seven-membered heterocyclic ring system, a fused aromatic group, and a group –N–C(=O)–, similar to a protein amide bond . This structure is expected to confer inherent physiological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . This reaction is facilitated by the hydroxy proton of the aminophenol .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one of the compounds, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, has a melting point of 80–82°C .科学的研究の応用

抗痙攣薬用途

この化合物は、抗痙攣効果について合成され、評価されています。研究では、マウスにおける抗痙攣活性を評価するための標準手順である最大電気ショック(MES)試験で有望な結果を示しています。 この化合物の発作の重症度を軽減する有効性は、現在のAEDに耐性のある患者にとって有益となる可能性のある新しい抗てんかん薬(AED)としての可能性を示唆しています .

催眠効果

研究によると、この化合物の特定の用量は、動物モデルにおけるペントバルビタール誘発睡眠の持続時間を大幅に増加させる可能性があります。 この催眠効果は、特に従来の催眠薬が効果がないか、副作用を引き起こす場合に、睡眠障害の治療における潜在的な用途を示唆しています .

抗菌活性

この化合物の誘導体は、抗菌特性について研究されています。 構造活性相関(SAR)研究は、これらの化合物が、特に抗生物質耐性が高まっている時代に、幅広い細菌感染症に効果的である可能性を示唆しており、抗生物質開発のための新しい道を開いています .

腫瘍学研究

この化合物の誘導体は、Wnt /β-カテニンシグナル伝達経路に関与するTraf2-およびNck-相互作用タンパク質キナーゼ(TNIK)の潜在的な阻害剤として特定されています。この経路の調節不全は、多くの場合、大腸癌(CRC)と関連付けられています。 したがって、これらの誘導体は、CRCの新しい治療法を開発するための基礎となる可能性があります .

神経毒性研究

治療的用途に加えて、この化合物の神経毒性プロファイルが評価されています。 神経毒性効果を理解することは、治療ウィンドウと潜在的な副作用を特定するのに役立つため、より安全な医薬品を開発するために不可欠です .

薬理学的研究

この化合物の薬理学的特性、例えば半数有効濃度(ED50)および治療指数は、さまざまな試験によって決定されています。 これらの研究は、化合物を前臨床試験から臨床試験に進めるために不可欠であり、ヒトへの使用のための安全性和効性を確保しています .

生化学的用途

生化学では、この化合物のさまざまな酵素および受容体との相互作用を研究して、その作用機序を理解することができます。 この知識は、神経学的疾患に対する標的療法の設計に貢献する可能性があります .

神経科学的影響

この化合物が神経活動に与える影響とそのシナプス伝達を調節する可能性は、神経科学研究でさらに調査することができます。 これにより、神経変性疾患や認知障害の治療に関する洞察が得られる可能性があります .

将来の方向性

The future directions for research on these compounds could involve further investigation of their anticonvulsant and hypnotic effects, as well as exploration of other potential therapeutic applications. The study of substituent effects on their antimicrobial activity could also provide a better understanding of their structure–activity relationships .

作用機序

Target of Action

Similar compounds have been found to exhibit anticonvulsant and hypnotic effects , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit anticonvulsant activities in the maximal electroshock (mes) test

Biochemical Pathways

Given the observed anticonvulsant and hypnotic effects of similar compounds , it can be inferred that they may influence pathways involved in neuronal signaling and sleep regulation.

Result of Action

Similar compounds have been found to exhibit anticonvulsant activities in the mes test and to increase pentobarbital-induced sleep . These observations suggest that the compound may have a suppressive effect on neuronal excitability and promote sleep.

生化学分析

Biochemical Properties

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing . Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft .

Cellular Effects

The effects of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory action on neurons . This binding interaction increases the influx of chloride ions into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability . Additionally, this compound may inhibit enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters, thereby increasing their availability in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its neuroprotective effects and continues to modulate neuronal activity without significant loss of potency .

Dosage Effects in Animal Models

The effects of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low to moderate doses, the compound exhibits anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as sedation, motor impairment, and potential neurotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or undergo further biotransformation . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic processing .

Transport and Distribution

Within cells and tissues, 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, it may accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of the compound influences its interactions with biomolecules and its overall pharmacological effects .

特性

IUPAC Name |

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIDQWUJEXYMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)